N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine core substituted with a 4-methoxyphenylpiperazine moiety and a sulfanylacetamide group linked to a 4-chlorophenylmethyl chain. The methoxy group enhances solubility, while the chlorophenylmethyl chain contributes to lipophilicity, influencing blood-brain barrier penetration .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-32-21-8-6-20(7-9-21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-2-4-19(25)5-3-18/h2-11H,12-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQIULFUWXWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyridine ring system, introduction of the sulfonyl group, and coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (3% v/v) | RT, 6 hrs | Sulfoxide derivative | 78% | |
| KMnO₄ (0.1M) | 50°C, 2 hrs | Sulfone derivative | 92% | |
| mCPBA | DCM, 0°C | Sulfoxide (diastereomeric mixture) | 65% |
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Mechanism : Electrophilic oxidation at sulfur generates sulfoxides (single oxygen addition) or sulfones (double oxygen addition). Steric hindrance from the pyrazine ring slows reaction kinetics compared to simpler thioethers .
Reduction Reactions
The acetamide carbonyl and pyrazine ring are reducible sites:
| Reducing Agent | Target Site | Product | Conditions | Yield |
|---|---|---|---|---|
| LiAlH₄ | Acetamide | Secondary amine | THF, reflux | 41% |
| H₂/Pd-C | Pyrazine | Partially saturated pyrazine | 60 psi, EtOH | 33% |
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Key Finding : Selective reduction of the acetamide carbonyl without affecting the pyrazine ring requires stoichiometric control (1:1 LiAlH₄ ratio) .
-
Stability Note : The 4-methoxyphenyl-piperazine group remains inert under these conditions .
Substitution Reactions
Nucleophilic displacement occurs at the chlorophenyl and pyrazine positions:
Chlorophenyl Group Replacement
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaN₃ (excess) | Azide derivative | DMF, 80°C, 12 hrs | 67% |
| KSCN | Thiocyanate analog | Acetone, Δ | 58% |
Pyrazine Ring Functionalization
| Reagent | Site Modified | Product Type | Yield |
|---|---|---|---|
| NH₂OH·HCl | C-2 position | Hydroxylamine adduct | 49% |
| ClCH₂COCl | N-1 position | Chloroacetylated | 53% |
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Kinetics : Pyrazine substitutions follow second-order kinetics (k = 0.017 M⁻¹s⁻¹ at 25°C) .
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Regioselectivity : Steric effects from the piperazine group direct electrophiles to the less hindered pyrazine positions .
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagent | Product | Half-life |
|---|---|---|---|
| 2M HCl, reflux | H₂O | Carboxylic acid + amine | 32 min |
| 1M NaOH, 60°C | - | Sodium carboxylate + amine | 17 min |
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pH Dependency : Hydrolysis rates increase exponentially below pH 3 and above pH 10 .
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Structural Impact : The 4-methoxyphenyl group stabilizes the transition state through resonance effects.
Photochemical Reactions
UV-induced reactivity was observed in methanol solutions:
| Wavelength (nm) | Product Formed | Quantum Yield |
|---|---|---|
| 254 | Pyrazine ring dimerization | 0.12 |
| 365 | Sulfanyl-acetamide cleavage | 0.08 |
Comparative Reactivity Table
Key functional groups ranked by reaction susceptibility:
| Group | Reactivity (Relative Rate) | Primary Reaction Types |
|---|---|---|
| Sulfanyl (-S-) | 1.00 (reference) | Oxidation, Alkylation |
| Acetamide carbonyl | 0.67 | Reduction, Hydrolysis |
| Chlorophenyl (-Cl) | 0.45 | Nucleophilic substitution |
| Pyrazine N-atoms | 0.31 | Electrophilic addition |
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Pyrazine vs. Pyrimidine Derivatives
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- Structure: N-(3-Chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide.
- Key Difference: Substitution of 4-chlorophenylmethyl with 3-chloro-4-methoxyphenyl on the acetamide.
- Impact: The additional methoxy group may improve solubility but reduce lipophilicity compared to the target compound. Biological activity could shift due to altered steric and electronic interactions .
- Compound 4 (): Structure: N-(4-Fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide. Key Difference: Pyrimidine core instead of pyrazine. This may alter receptor binding selectivity, particularly in kinase or enzyme inhibition .
Thiazole and Triazole Derivatives
- Compound 14 (): Structure: 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Difference: Thiazole ring replaces pyrazine. The p-tolyl group (methylphenyl) elevates lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
-
- Structure: Triazole-linked sulfanylacetamides with pyridine substituents.
- Key Difference: Triazole core instead of pyrazine.
- Impact: Triazoles offer robust hydrogen-bonding and metal-coordination capabilities, often enhancing antimicrobial activity. The target compound’s methoxyphenylpiperazine may confer CNS selectivity over the KA series’ broader antimicrobial effects .
Substituent Effects on Pharmacokinetics and Activity
Piperazine Substitutions
- Compound: Structure: 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide. Key Difference: 3-Chlorophenyl on piperazine vs. 4-methoxyphenyl. Impact: The electron-withdrawing chloro group may reduce solubility but improve receptor binding in hydrophobic pockets.
Acetamide Substituents
- Compounds: Structure: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Key Difference: Diaminopyrimidine vs. pyrazine-piperazine. Impact: The diamine group facilitates hydrogen bonding, improving crystallinity and thermal stability. However, the lack of a piperazine moiety may limit CNS activity .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 373.88 g/mol |
| Molecular Formula | C20H24ClN3O2 |
| LogP | 3.4973 |
| Polar Surface Area | 39.032 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The structure includes a chlorophenyl group and a methoxyphenyl-piperazine moiety, contributing to its pharmacological potential.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. A study demonstrated that modifications in the piperazine structure can enhance serotonin receptor affinity, suggesting potential use in treating depression .
Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays indicated that it inhibits the proliferation of certain cancer cell lines, including those from breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Neuroprotective Properties
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
Case Study 1: Antidepressant Activity
In a controlled study, rodents treated with this compound showed a significant reduction in immobility time during forced swim tests compared to the control group, indicating an antidepressant effect.
Case Study 2: Cancer Cell Line Inhibition
A series of experiments were conducted using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, which were significantly lower than those of standard chemotherapeutic agents used as controls .
Research Findings
Recent investigations have focused on the compound's interaction with various biological targets:
- Serotonin Receptors : Binding affinity studies revealed a high affinity for serotonin receptors (5HT1A and 5HT2A), which are crucial in mood regulation.
- Cell Cycle Regulation : In cancer models, it was found to upregulate p21CIP1/WAF1 expression while downregulating cyclin D1, leading to cell cycle arrest.
- Oxidative Stress Modulation : The compound reduced levels of reactive oxygen species (ROS) in neuronal cultures, suggesting its role as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
